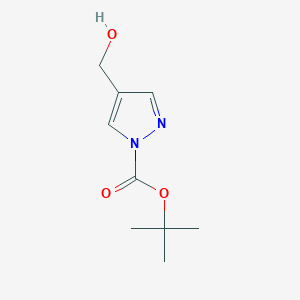

1-Boc-4-(hydroxymethyl)pyrazole

Description

Contextualization of Pyrazole (B372694) Heterocycles in Organic Chemistry Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net Their unique structural and chemical properties have led to their classification as a "privileged scaffold," meaning they are frequently found in biologically active compounds. researchgate.netresearchgate.netmdpi.com The pyrazole ring is a versatile framework that can be readily synthesized and functionalized, allowing for the creation of a vast library of derivatives with diverse applications. nih.govnih.gov

In medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netresearchgate.net This has led to the development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory drug celecoxib (B62257) and the anticoagulant apixaban. researchgate.netmdpi.com The ability of the pyrazole nucleus to interact with various biological targets, including enzymes and receptors, makes it an attractive starting point for drug discovery programs. researchgate.nettandfonline.com

Beyond pharmaceuticals, pyrazoles are also significant in materials science and agrochemicals. nih.govnih.gov Their unique electronic and photophysical properties have been exploited in the development of new materials, while their biological activity has been harnessed in the creation of effective fungicides and herbicides. nih.gov The continuous exploration of new synthetic methodologies and the investigation of the structure-activity relationships of pyrazole derivatives remain active areas of research, promising further advancements in various scientific disciplines. nih.govmdpi.com

Significance of 1-Boc-4-(hydroxymethyl)pyrazole as a Versatile Synthetic Scaffold

This compound is a key building block in organic synthesis, prized for its versatility in the construction of more complex molecules. Its structure incorporates two crucial features: a Boc (tert-butoxycarbonyl) protecting group on one of the pyrazole nitrogen atoms and a hydroxymethyl group at the 4-position of the ring.

The Boc group is a widely used protecting group for amines and is stable under basic conditions but can be easily removed with acid. rsc.org This allows for selective reactions at other positions of the pyrazole ring without affecting the protected nitrogen. The regioselective protection of pyrazoles can be challenging due to tautomerism, making pre-functionalized and protected building blocks like this compound particularly valuable. mdpi.com

The hydroxymethyl group provides a reactive handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can participate in substitution reactions. This functional group versatility allows for the introduction of diverse substituents and the extension of the molecular framework, making it an essential tool for creating libraries of pyrazole-containing compounds for screening in drug discovery and other applications. beilstein-journals.org The combination of a stable protecting group and a modifiable functional group makes this compound a highly sought-after intermediate in the synthesis of novel chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 199003-22-0 | vwr.com |

| Molecular Formula | C9H14N2O3 | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | vwr.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPRBVVWJSJWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Boc 4 Hydroxymethyl Pyrazole

Primary Synthetic Routes to 1-Boc-4-(hydroxymethyl)pyrazole

The principal and most direct pathway to this compound involves the reductive functionalization of a pre-functionalized pyrazole (B372694) precursor, namely tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. This strategy leverages the reactivity of the aldehyde group for conversion to the desired hydroxymethyl moiety.

Reductive Functionalization of tert-Butyl 4-Formyl-1H-pyrazole-1-carboxylate

The conversion of the formyl group in tert-butyl 4-formyl-1H-pyrazole-1-carboxylate to a hydroxymethyl group is a critical step. This reduction can be achieved through several reliable methods, primarily categorized as catalytic hydrogenation and hydride reduction.

Catalytic hydrogenation represents a clean and efficient method for the reduction of the aldehyde. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond.

Detailed Research Findings:

A common approach employs palladium on carbon (Pd/C) as the catalyst in a suitable solvent, such as tetrahydrofuran (B95107) (THF), under a hydrogen atmosphere. This method is favored for its high efficiency and the ease of catalyst removal by filtration. The reaction proceeds under relatively mild conditions, minimizing the risk of side reactions.

| Catalyst | Solvent | Conditions | Outcome |

| Palladium on carbon (Pd/C) | Tetrahydrofuran (THF) | H₂ atmosphere | Efficient conversion to this compound |

This table summarizes a typical catalytic hydrogenation approach for the synthesis of this compound.

The use of hydride-donating reagents offers a powerful and often more rapid alternative to catalytic hydrogenation for the reduction of aldehydes. These reagents provide a source of nucleophilic hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon.

Detailed Research Findings:

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones. youtube.com It is a milder reagent compared to lithium aluminum hydride (LiAlH₄) and can often be used in protic solvents like ethanol (B145695). youtube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. youtube.com Lithium aluminum hydride is a more powerful reducing agent that can also be employed, though its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling. youtube.comharvard.edu

| Hydride Reagent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Milder, selective for aldehydes and ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective, requires anhydrous conditions. youtube.comharvard.edu |

This table compares common hydride reagents used for the reduction of aldehydes in the synthesis of this compound.

Protection Strategies for Pyrazole Nitrogen: The Boc Moiety

The introduction of the tert-butoxycarbonyl (Boc) group onto the pyrazole nitrogen serves two primary purposes: it prevents unwanted side reactions at the N-H position and enhances the solubility of the pyrazole intermediate in organic solvents. The Boc group is an acid-labile protecting group, meaning it can be readily removed under acidic conditions when no longer needed. rsc.org

Detailed Research Findings:

| Reagent | Base | Solvent | Outcome |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Triethylamine, DMAP | Dichloromethane (B109758), DMF | Efficient N-Boc protection of the pyrazole ring. japsonline.comrsc.orgmdpi.com |

| Di-tert-butyl dicarbonate ((Boc)₂O) | - | Polyethylene glycol (PEG-400) | "Green" approach to N-Boc protection. japsonline.com |

This table outlines common methods for the introduction of the Boc protecting group onto a pyrazole ring.

Advanced Synthetic Techniques and Process Optimization

As the demand for this compound in various research and industrial applications grows, the development of scalable and efficient synthetic processes becomes increasingly important.

Scalable Synthesis and Industrial Production Considerations

Transitioning a synthetic route from the laboratory bench to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, this involves optimizing reaction conditions to maximize yield and purity while minimizing waste and operational complexity.

Detailed Research Findings:

Continuous Flow and Automated Synthesis Platforms in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including precursors to this compound, has been significantly advanced by the adoption of continuous flow and automated synthesis platforms. nih.govgalchimia.com These technologies offer marked improvements in safety, efficiency, and scalability compared to traditional batch processes. galchimia.comacs.org

Continuous flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction rates and yields. acs.org This is particularly advantageous for handling hazardous intermediates, like diazonium salts and hydrazines, which can be generated and consumed in situ, thus avoiding their accumulation and storage. nih.gov A notable example is a multistep continuous flow system for converting anilines to N-arylated pyrazoles, which incorporates diazotization and a metal-free reduction. nih.gov This end-to-end process mitigates the risks associated with handling unstable intermediates. nih.gov

Automated platforms, often integrated with flow reactors, facilitate rapid optimization of reaction conditions and allow for the assembly line synthesis of complex molecules. nih.govacs.org By flowing reactants through sequential reactor coils, various transformations such as cycloadditions, N-alkylations, and deprotections can be performed in a telescoped manner. nih.gov This modular approach allows for the generation of diverse pyrazole libraries with high efficiency. nih.gov For instance, a continuous flow platform has been developed for the synthesis of highly functionalized fluorinated pyrazoles, demonstrating the capability to operate at temperatures above the solvent's boiling point to improve kinetics, thereby eliminating the need for certain catalysts. nih.gov

The benefits of these platforms are summarized in the table below:

| Feature | Advantage in Pyrazole Synthesis | Reference |

| Precise Control | Enhanced reaction rates, yields, and selectivity. | acs.org |

| Improved Safety | In situ generation and consumption of hazardous intermediates. | nih.gov |

| Scalability | Straightforward transition from laboratory to production scale. | galchimia.comrsc.org |

| Automation | Rapid reaction optimization and high-throughput synthesis. | nih.govacs.org |

| Intensified Conditions | Use of superheated solvents for improved kinetics. | nih.govacs.org |

Regiochemical Control in Pyrazole Ring Formation for Related Analogs

The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines can lead to the formation of two possible regioisomers. conicet.gov.armdpi.com Controlling the regioselectivity of this condensation is paramount for the efficient synthesis of a specific target isomer, such as those structurally related to this compound.

Strategies for Selective Pyrazole Isomer Generation

Several strategies have been developed to achieve high regioselectivity in pyrazole synthesis. The choice of reactants, catalysts, and solvents plays a crucial role in directing the cyclocondensation reaction. conicet.gov.arorganic-chemistry.org

One effective strategy involves the use of β-enamino diketones, where structural modifications to this precursor, in conjunction with a Lewis acid activator like BF₃, can control the regiochemical outcome of the cyclocondensation with arylhydrazines. organic-chemistry.org Another approach is the [3+2] cycloaddition reaction. For example, a base-mediated reaction between 2-alkynyl-1,3-dithianes and sydnones provides 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org

Enzyme-catalyzed reactions have also emerged as a powerful tool for selective synthesis. Engineered enzymes, such as halide methyltransferases and alkyl transferases, can perform highly selective N-alkylation of pyrazoles, a reaction that is often challenging to control using conventional chemical methods. nih.gov

A summary of strategies for achieving regioselectivity is presented below:

| Strategy | Description | Key Feature | Reference |

| Substrate Control | Modification of the 1,3-dicarbonyl equivalent (e.g., β-enamino diketones). | Directs the initial nucleophilic attack of the hydrazine (B178648). | organic-chemistry.org |

| Catalysis | Use of metal catalysts (e.g., Cu, Ru, Rh) or Lewis acids. | Influences the electronic properties of the reactants. | rsc.orgorganic-chemistry.org |

| Cycloaddition Reactions | [3+2] cycloadditions of specific precursors like sydnones or diazo compounds. | Provides a mechanistically distinct pathway to the pyrazole core. | acs.org |

| Enzymatic Synthesis | Use of engineered enzymes for selective N-alkylation. | Offers high regio- and enantioselectivity. | nih.gov |

| Solvent Effects | Employing specific solvents, such as fluorinated alcohols, to influence the reaction pathway. | Alters the stability of reaction intermediates. | conicet.gov.aracs.org |

Influence of Reaction Conditions on Regioselectivity

Reaction conditions, including the solvent, temperature, and the presence of additives, can have a profound impact on the regioselectivity of pyrazole formation. conicet.gov.arnih.gov

The choice of solvent is particularly critical. For instance, in the reaction of unsymmetrical 1,3-diketones with methylhydrazine, using conventional solvents like ethanol often results in poor regioselectivity. acs.org However, switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity in favor of the desired isomer. conicet.gov.aracs.org This effect is attributed to the unique properties of fluorinated alcohols, which can stabilize certain intermediates over others. conicet.gov.ar

The nature of the substituents on both the hydrazine and the dicarbonyl compound also dictates the regiochemical outcome. Electron-withdrawing groups on the dicarbonyl component can direct the initial attack of the more nucleophilic nitrogen of the substituted hydrazine. conicet.gov.ar Similarly, the reaction conditions can be tuned to favor one regioisomer over another in stepwise synthetic protocols, as demonstrated in the synthesis of tetra-substituted phenylaminopyrazoles. nih.gov

The following table details the effect of different reaction conditions on the regioselectivity of pyrazole synthesis:

| Reaction Condition | Effect on Regioselectivity | Example | Reference |

| Solvent | Fluorinated alcohols (TFE, HFIP) significantly improve regioselectivity compared to ethanol. | Formation of N-methylpyrazoles from 1,3-diketones. | conicet.gov.aracs.org |

| Temperature | Can influence the ratio of kinetic versus thermodynamic products. | Raising the temperature can improve yields in certain catalyzed reactions. | mdpi.com |

| Base/Acid | Can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl. | Use of NaH or K₂CO₃ can lead to different isomeric products in stepwise synthesis. | nih.gov |

| Substituents | Electron-withdrawing groups on the dicarbonyl can direct the cyclization. | CF₃ group directs the formation of the 3-CF₃ pyrazole isomer. | conicet.gov.ar |

Chemical Transformations and Reactivity Profile of 1 Boc 4 Hydroxymethyl Pyrazole

Directed Functionalization at the 4-Position Hydroxymethyl Group

The hydroxymethyl moiety at the 4-position of the pyrazole (B372694) ring is the primary site for a range of functional group interconversions. These transformations are critical for the elaboration of the core structure into more complex molecular architectures.

Oxidative Transformations to Carbonyl and Carboxyl Derivatives

The primary alcohol of 1-Boc-4-(hydroxymethyl)pyrazole can be selectively oxidized to either the corresponding aldehyde, 1-Boc-4-formylpyrazole, or the carboxylic acid, 1-Boc-pyrazole-4-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

The selective oxidation to the aldehyde is a crucial transformation, as the resulting formyl group is a versatile precursor for various carbon-carbon and carbon-nitrogen bond-forming reactions. Milder oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. Commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgorganic-chemistry.orgwikipedia.orgalfa-chemistry.com Both methods are known for their mild conditions and high chemoselectivity. wikipedia.orgorganic-chemistry.orgwikipedia.orgalfa-chemistry.com For instance, the Dess-Martin oxidation is performed in chlorinated solvents like dichloromethane (B109758) at room temperature and is generally complete within a few hours. organic-chemistry.org

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for the oxidation of primary alcohols to carboxylic acids. adichemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically carried out in acetone (B3395972) and is known for being rapid and high-yielding. adichemistry.comwikipedia.org However, due to the use of carcinogenic chromium(VI) compounds, alternative, milder methods are often sought. wikipedia.org

Table 1: Selective Oxidation of this compound

| Product | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| 1-Boc-4-formylpyrazole | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, good for sensitive substrates. wikipedia.orgorganic-chemistry.org |

| 1-Boc-4-formylpyrazole | (COCl)₂, DMSO, Et₃N (Swern) | CH₂Cl₂, -78 °C to Room Temperature | Requires low temperatures; byproducts are volatile. wikipedia.org |

| 1-Boc-pyrazole-4-carboxylic acid | CrO₃, H₂SO₄, Acetone (Jones) | Acetone, 0 °C to Room Temperature | Strong oxidant, high yields. adichemistry.comwikipedia.org |

Reductive Modifications of the Hydroxymethyl Moiety

While the hydroxymethyl group is already in a reduced state, further modification through reductive pathways can be relevant in the context of deoxygenation or in reactions involving the pyrazole ring itself, where the hydroxymethyl group might influence reactivity or require protection.

The choice of reducing agent is critical when other reducible functional groups are present in the molecule. For instance, if a carbonyl or carboxyl group were present elsewhere in a more complex derivative of this compound, selective reduction would be necessary. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce aldehydes and ketones to alcohols, while leaving esters and amides intact. In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that will reduce a wider range of functional groups, including esters, carboxylic acids, and amides.

In the specific case of this compound, direct reduction of the hydroxymethyl group to a methyl group is a challenging transformation that would typically proceed via a two-step process, such as conversion to a tosylate followed by reduction with a hydride source like LiAlH₄.

Table 2: Reductive Transformations in Pyrazole Chemistry

| Transformation | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Aldehyde/Ketone to Alcohol | NaBH₄ | Methanol or Ethanol (B145695), Room Temperature | Selective for carbonyls. |

| Ester/Carboxylic Acid to Alcohol | LiAlH₄ | THF or Et₂O, followed by aqueous workup | Strong, non-selective reducing agent. |

| Hydroxymethyl to Methyl | 1. TsCl, Pyridine (B92270); 2. LiAlH₄ | Step 1: 0 °C to RT; Step 2: Reflux in THF | Two-step process involving activation. |

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxyl group of this compound is a poor leaving group and therefore requires activation to participate in nucleophilic substitution reactions. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate or a halide, or by using in-situ activation methods like the Mitsunobu reaction. beilstein-journals.org

A common strategy involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. The tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, such as azides, cyanides, and amines, in an Sₙ2 reaction.

The Mitsunobu reaction offers a powerful alternative for the direct conversion of the alcohol to a variety of functional groups with inversion of configuration. beilstein-journals.orgnih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ for attack by a nucleophile. beilstein-journals.orgnih.gov Suitable nucleophiles for the Mitsunobu reaction are generally acidic, with pKa values less than 15, and include carboxylic acids, phenols, imides, and hydrazoic acid (for the introduction of an azide (B81097) group). nih.govcommonorganicchemistry.com

The reactivity of the activated hydroxymethyl group in Sₙ2 reactions is influenced by stereoelectronic factors. The transition state of an Sₙ2 reaction involves the backside attack of the nucleophile on the carbon atom bearing the leaving group. For the benzylic-like C4-methylene group of the pyrazole, the incoming nucleophile will approach from the side opposite to the leaving group. The electron-rich pyrazole ring can influence the stability of the Sₙ2 transition state. Electron-donating substituents on the pyrazole ring would be expected to destabilize the electron-rich transition state, potentially slowing down the reaction. Conversely, electron-withdrawing groups could accelerate the reaction by stabilizing the developing negative charge on the leaving group in the transition state.

Furthermore, the geometry of the pyrazole ring and the orientation of the C4-substituent can play a role. For the reaction to proceed efficiently, the orbital of the incoming nucleophile must have good overlap with the σ* antibonding orbital of the carbon-leaving group bond. Any steric hindrance that impedes this optimal alignment will decrease the reaction rate. In the case of 1-Boc-4-(substituted-methyl)pyrazoles, the Boc group at the N1 position can exert some steric influence, although it is generally considered to be less sterically demanding than other bulky protecting groups.

Table 3: Nucleophilic Substitution at the 4-Position

| Leaving Group/Activation | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| Tosylate | NaN₃ | 1-Boc-4-(azidomethyl)pyrazole | DMF, Heat |

| Tosylate | KCN | 1-Boc-4-(cyanomethyl)pyrazole | DMSO, Heat |

| Mitsunobu (in situ) | Phthalimide | N-((1-Boc-pyrazol-4-yl)methyl)phthalimide | PPh₃, DIAD, THF, 0 °C to RT |

| Mitsunobu (in situ) | HN₃ (from DPPA) | 1-Boc-4-(azidomethyl)pyrazole | PPh₃, DIAD, THF, 0 °C to RT commonorganicchemistry.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1-Boc-4-(azidomethyl)pyrazole |

| 1-Boc-4-(cyanomethyl)pyrazole |

| 1-Boc-4-formylpyrazole |

| This compound |

| 1-Boc-pyrazole-4-carboxylic acid |

| Chromium trioxide |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Dimethyl sulfoxide (DMSO) |

| Dess-Martin periodinane (DMP) |

| Lithium aluminum hydride (LiAlH₄) |

| N-((1-Boc-pyrazol-4-yl)methyl)phthalimide |

| Oxalyl chloride |

| p-Toluenesulfonyl chloride (TsCl) |

| Phthalimide |

| Potassium cyanide (KCN) |

| Pyridine |

| Sodium azide (NaN₃) |

| Sodium borohydride (NaBH₄) |

Reactivity of the Pyrazole Heterocycle in this compound

The reactivity of the pyrazole core in this compound is a crucial aspect of its synthetic utility. The electronic properties of the pyrazole ring, influenced by the nitrogen atoms and substituents, dictate its behavior in various chemical transformations.

The pyrazole ring is an electron-rich heterocyclic system, which lends itself to a diverse range of chemical reactions. nih.gov The pyrazole skeleton possesses three nucleophilic centers (N1, N2, and C4) and two electrophilic centers (C3 and C5). nih.gov This dual reactivity allows for functionalization at multiple positions on the ring. nih.gov

Due to its significant aromatic character, pyrazole readily participates in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the 4-position. researchgate.net The C3 and C5 positions are deactivated towards electrophilic attack due to the presence of the electronegative nitrogen atoms, which in turn makes these positions more susceptible to nucleophilic attack. researchgate.net

The amphoteric nature of pyrazoles means that their nucleophilicity is significantly altered by the reaction medium. nih.gov In acidic conditions, protonation can occur, leading to a positively charged ring, while in basic conditions, deprotonation can result in a negatively charged pyrazole ring, thereby modifying its reactivity. nih.gov

In the context of this compound, the presence of the Boc protecting group at the N1 position and the hydroxymethyl group at the C4 position influences the inherent reactivity of the pyrazole core. The Boc group, being electron-withdrawing, can modulate the electron density of the ring, while the hydroxymethyl group can be chemically modified. For instance, the hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents. It can also be substituted by other functional groups through nucleophilic substitution reactions.

One of the most prominent methods for synthesizing the pyrazole core is through 1,3-dipolar cycloaddition reactions. nih.govrsc.org This type of reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, and a dipolarophile, which is often an alkyne or an alkene. nih.govrsc.org

For example, the Huisgen 1,3-dipolar cycloaddition of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne synthon, leads to the formation of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov Similarly, the reaction of diazo compounds with alkynes, often facilitated by heating, provides a straightforward route to pyrazole synthesis. rsc.org In some cases, these cycloadditions can proceed under solvent-free conditions, offering a green chemistry approach. rsc.org

Furthermore, multicomponent reactions that involve a (3+2)-cycloaddition as a key step are also employed for the synthesis of pyrazoles. nih.gov These reactions can be catalyzed by various agents, including Lewis acids and nanoparticle-mediated catalysts. nih.gov The regioselectivity of these cycloaddition reactions is an important consideration and can be influenced by steric and electronic factors of the reacting species. nih.govacs.org

While direct Diels-Alder reactions involving the pyrazole ring of this compound as the diene are not commonly reported, the principles of cycloaddition are fundamental to the synthesis of the pyrazole core itself. The functional groups on the pyrazole ring can, however, participate in or influence cycloaddition reactions of appended functionalities.

Role of the Boc Protecting Group in Reactivity and Stability

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen atoms of heterocyclic systems like pyrazole. rsc.orgresearchgate.net Its primary role is to enhance the stability of the molecule during various synthetic transformations and to direct the reactivity of other functional groups.

The Boc group is generally stable under basic, oxidative, and catalytic hydrogenation conditions. researchgate.net This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the protected pyrazole nitrogen. nih.gov For instance, in the synthesis of complex pyrazole derivatives, the Boc group can prevent unwanted side reactions at the pyrazole nitrogen while other functional groups are being manipulated. nih.gov

In the case of this compound, the Boc group serves to protect the pyrazole nitrogen, allowing for selective reactions at the hydroxymethyl group. For example, it facilitates the oxidation of the hydroxymethyl group or its participation in nucleophilic substitution reactions without interference from the pyrazole nitrogen.

A key advantage of the Boc protecting group is its ease of removal under acidic conditions. rsc.orgresearchgate.net Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, efficiently cleaves the Boc group, regenerating the free amine. rsc.orgorgsyn.org This deprotection step is often clean and proceeds in high yield. researchgate.net

The electronic nature of the Boc group can also influence the reactivity of the pyrazole ring. By withdrawing electron density, it can affect the nucleophilicity and electrophilicity of the different positions on the pyrazole core, thereby influencing the outcome of substitution reactions.

Applications of 1 Boc 4 Hydroxymethyl Pyrazole As a Synthetic Intermediate

Role as a Building Block in Complex Pyrazole (B372694) Architecture Synthesis

The pyrazole nucleus is a significant scaffold in medicinal chemistry, known for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The ability to modify the pyrazole ring at its various positions is crucial for developing new therapeutic agents. chim.it

1-Boc-4-(hydroxymethyl)pyrazole serves as a foundational molecule for creating a diverse library of pyrazole derivatives. Its hydroxymethyl group can be easily oxidized to form an aldehyde or a carboxylic acid, opening pathways to a multitude of subsequent reactions. This versatility allows researchers to introduce various functional groups and build complex molecules.

For instance, the aldehyde derivative, obtained through oxidation, can be used to synthesize hydrazones. A study detailed the creation of 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid, which was then reacted with various hydrazines to produce a series of hydrazone derivatives. nih.gov Some of these compounds showed potent and specific activity against the drug-resistant bacterium Acinetobacter baumannii. nih.gov

Furthermore, this pyrazole building block is instrumental in synthesizing complex carboxamides. Researchers have designed and synthesized novel 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of the FLT3 kinase for the treatment of acute myeloid leukemia (AML). mdpi.com The synthesis of these complex structures relies on the strategic use of functionalized pyrazole precursors. The compound also serves as a building block for pyrazole-pyrrole hybrid macrocycles, which are designed for molecular recognition systems. nih.gov

Heterocyclic amino acids are of growing importance in modern drug discovery, acting as crucial scaffolds and building blocks for novel therapeutic agents. nih.govktu.edu While direct synthesis from this compound is not explicitly detailed, the pyrazole scaffold is central to the design of these specialized amino acids.

A general strategy involves creating pyrazole-containing carboxylic acids or their ester forms, which serve as N-Boc protected heterocyclic amino acids. nih.govktu.edudntb.gov.ua For example, researchers have successfully synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.govktu.edu This work underscores the utility of the pyrazole core in constructing chiral and achiral building blocks for peptide and drug development, demonstrating the potential of functionalized pyrazoles in this field. nih.govktu.edu

Contribution to the Synthesis of Advanced Organic Scaffolds

The reactivity of the hydroxymethyl group on the this compound ring allows for its incorporation into more advanced and complex molecular frameworks through various chemical reactions.

This compound is a key starting material for creating complex scaffolds such as Mannich bases and amide derivatives. Mannich bases are formed through the aminoalkylation of an acidic proton located on the pyrazole ring. The synthesis is often a two-step process where the initial pyrazole reacts with formaldehyde (B43269) to yield a 1-(hydroxymethyl)pyrazole intermediate. nih.gov This intermediate then reacts with a primary or secondary amine to furnish the final Mannich base. nih.govtjpsj.org These pyrazole-containing Mannich bases have been investigated for their potential antimicrobial and antibiofilm activities. nih.gov

To form amide conjugates, the hydroxymethyl group of this compound can be oxidized to a carboxylic acid. This acid can then be coupled with various amines through standard peptide coupling reactions to form a stable amide bond, a cornerstone of medicinal chemistry.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. The functional groups of this compound make it a suitable candidate for such reactions.

After oxidation of the hydroxymethyl group to an aldehyde, the resulting pyrazole-4-carbaldehyde can act as a key electrophilic component. nih.gov This aldehyde can participate in reactions like the synthesis of hydrazones, which involves the condensation of the aldehyde with a hydrazine (B178648). nih.gov Furthermore, the Mannich reaction itself can be viewed as a three-component condensation involving the pyrazole, formaldehyde, and an amine, highlighting its utility in building molecular complexity efficiently. nih.govnih.gov

Table 2: Synthetic Applications of this compound

| Derivative Class | Key Transformation | Application/Significance |

|---|---|---|

| Pyrazole Aldehydes/Acids | Oxidation of hydroxymethyl group | Intermediate for hydrazones, amides, and MCRs nih.gov |

| Pyrazole Hydrazones | Condensation with hydrazines nih.gov | Potent antibacterial agents nih.gov |

| Pyrazole Carboxamides | Amide coupling mdpi.com | Kinase inhibitors for cancer therapy mdpi.com |

| Mannich Bases | Reaction with formaldehyde and amines nih.gov | Antimicrobial and antibiofilm agents nih.gov |

| Heterocyclic Amino Acids | General scaffold application nih.govktu.edu | Building blocks in drug discovery nih.govktu.edu |

This table is interactive and summarizes the key synthetic routes.

Analytical Characterization and Mechanistic Elucidation

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a powerful and non-destructive means to probe the molecular architecture of 1-Boc-4-(hydroxymethyl)pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and arrangement of its constituent protons and carbons.

In ¹H NMR spectroscopy, characteristic chemical shifts are observed for the different types of protons. The nine protons of the tert-butyloxycarbonyl (Boc) protecting group typically appear as a singlet around 1.3 ppm. The protons of the hydroxymethyl group (-CH₂OH) are expected to resonate at approximately 4.5 ppm, and the aromatic protons on the pyrazole (B372694) ring generally appear in the region of 7.0–8.5 ppm. The interconversion between tautomers in unsubstituted pyrazoles can be rapid on the NMR timescale, leading to averaged signals. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-butyl (Boc) | ~1.3 | Singlet |

| -CH₂OH | ~4.5 | Singlet |

| Pyrazole-H | 7.0 - 8.5 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| tert-butyl (Boc) - CH₃ | ~28 |

| tert-butyl (Boc) - C | ~80 |

| -CH₂OH | ~55-60 |

| Pyrazole - C | ~110-140 |

| Carbonyl (Boc) - C=O | ~150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will prominently feature a strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the carbamate (B1207046) in the Boc group. Additionally, a broad absorption band in the region of 3400 cm⁻¹ corresponds to the O-H stretching of the hydroxymethyl group. The C-N stretching vibrations of the pyrazole ring are also observable. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | ~3400 (broad) |

| C=O (carbamate) | ~1700 (strong) |

| C-N (pyrazole) | ~1290 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C₉H₁₄N₂O₃. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also offer further structural insights.

Mechanistic Probes into Reaction Pathways

Investigating the mechanisms of reactions involving this compound is essential for understanding and controlling the formation of desired products.

Elucidation of Regioselective and Stereoselective Mechanisms

The pyrazole ring system can present challenges in regioselectivity during chemical modifications. The synthesis of substituted pyrazoles often leads to mixtures of regioisomers, which can be difficult to separate. conicet.gov.ar The reaction between a monosubstituted hydrazine (B178648) and a non-symmetrical 1,3-dicarbonyl compound, a common route to pyrazoles, can yield two different regioisomeric products. conicet.gov.ar

Several strategies have been developed to enhance regioselectivity. The use of directing groups or specific catalysts can favor the formation of one regioisomer over another. For instance, in the synthesis of certain pyrazoles, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase regioselectivity compared to traditional solvents like ethanol (B145695). conicet.gov.ar The nature of the substituents on both the hydrazine and the dicarbonyl compound also plays a significant role in directing the regiochemical outcome. organic-chemistry.orgacs.org

Transition State Analysis in Key Transformations

Understanding the transition states of reactions is fundamental to comprehending reaction kinetics and selectivity. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model transition state structures and calculate their corresponding energy barriers. nih.govresearchgate.net

For pyrazole systems, studies have investigated the transition states of proton transfer processes, which are crucial for understanding tautomeric equilibria. nih.gov The presence of molecules like water or ammonia (B1221849) can stabilize the transition state and lower the energetic barrier for proton transfer. nih.gov In reactions such as the Michael addition involving pyrazolin-5-ones, the transition state involves the formation of a complex between the substrate and a catalyst, which dictates the stereochemical outcome of the reaction. researchgate.net Computational models, including the Activation Strain Model (ASM), can provide detailed insights into the energetics of these transition states. researchgate.net

The study of transition states in palladium-catalyzed cross-coupling reactions, which are powerful methods for functionalizing pyrazoles, is also an active area of research. numberanalytics.com These analyses help in designing more efficient and selective catalytic systems for the synthesis of complex pyrazole derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure of pyrazole (B372694) derivatives. aip.orgresearchgate.net These methods provide detailed information about the molecule's geometry, charge distribution, and orbital energies. For 1-Boc-4-(hydroxymethyl)pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can optimize the molecular structure to find its most stable three-dimensional arrangement. nih.gov

The analysis reveals key geometric parameters, including the bond lengths and angles within the pyrazole ring, the Boc protecting group, and the hydroxymethyl substituent. The results help confirm the planarity of the pyrazole ring and the spatial orientation of its substituents. Furthermore, these calculations can determine the distribution of electron density across the molecule. The molecular electrostatic potential (MEP) map is a valuable output that visualizes the electron-rich and electron-poor regions, identifying sites prone to electrophilic and nucleophilic attack. nih.gov In this compound, the oxygen atoms of the carbonyl (in the Boc group) and hydroxyl functions are expected to be electron-rich (red regions in an MEP map), while the hydrogen of the hydroxyl group and the pyrazole ring protons would be relatively electron-poor (blue regions).

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.37 Å |

| Bond Length | C=O (Boc group) | 1.24 Å |

| Bond Length | C4-C(hydroxymethyl) | 1.51 Å |

| Bond Angle | C5-N1-N2 (pyrazole) | 112.5° |

| Dihedral Angle | O=C-N1-C5 | ~180° |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of molecules. By analyzing the electronic properties derived from quantum calculations, one can understand how this compound will behave in chemical reactions. The Boc group is known to influence the electronic nature of the pyrazole ring, affecting its aromaticity and the reactivity of the ring protons.

The hydroxymethyl group at the C4 position is a primary site for reactions like oxidation or substitution. Computational models can quantify the activation energies for these transformations, helping to predict the most favorable reaction pathways. Similarly, the MEP map highlights the nucleophilic character of the pyrazole N2 nitrogen and the hydroxyl oxygen, and the electrophilic character of the carbonyl carbon in the Boc group, guiding the prediction of how the molecule will interact with other reagents. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole and the carbonyl of the Boc group. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Computational studies on similar pyrazole derivatives have shown that such analyses are key to understanding their electronic behavior. jcsp.org.pk

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 5.0 to 7.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the Boc and hydroxymethyl groups allows this compound to adopt several different conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The rotation around the N-C bond of the Boc group and the C4-C bond of the hydroxymethyl group are of particular interest. While saturated heterocycles have well-studied chair and boat conformations, the analysis of substituted planar rings like pyrazole focuses on the orientation of the substituents. nih.govresearchgate.net Computational methods can map the potential energy surface to identify low-energy, stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, typically on the scale of nanoseconds to microseconds. mdpi.comnih.gov An MD simulation models the molecule and its surrounding environment (e.g., a solvent like water) and calculates the atomic motions based on a force field. This allows researchers to observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. tandfonline.com The stability of the molecule's conformation during the simulation can be monitored by calculating the Root Mean Square Deviation (RMSD). A stable RMSD plot over time suggests that the molecule has reached an equilibrium conformation. nih.gov For this compound, MD simulations can reveal the preferred orientation of the Boc group relative to the pyrazole ring and the dynamic nature of the hydrogen bonding involving the hydroxymethyl group.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for 1-Boc-4-(hydroxymethyl)pyrazole Analogs

The synthesis of functionalized pyrazoles is a significant focus for organic chemists due to their utility as synthetic intermediates. chim.it The hydroxymethyl group of this compound serves as a key functional handle, allowing for a variety of transformations to create a diverse range of analogs. Future research is likely to focus on developing novel, efficient, and stereoselective methods to modify this group and the pyrazole (B372694) ring itself.

One promising area is the further derivatization of the hydroxymethyl group. This group can be oxidized to an aldehyde (4-formylpyrazole), which is a precursor for numerous other functional groups. mdpi.comnih.gov For instance, 4-formylpyrazoles can undergo Vilsmeier-Haack reactions, Knoevenagel condensations, and other transformations to introduce new carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures. chim.itmdpi.com

Moreover, the development of multi-component reactions (MCRs) involving pyrazole precursors represents a green and efficient strategy for generating molecular diversity. clockss.org A four-component reaction of malononitrile, ethyl cyanoacetate, hydrazine (B178648) hydrate, and various aldehydes has been shown to produce highly functionalized pyrazole derivatives in excellent yields. clockss.org Adapting such methodologies to incorporate or start from this compound could provide rapid access to libraries of novel analogs.

Another avenue of exploration is the direct functionalization of the pyrazole ring. While the 4-position is substituted, positions 3 and 5 are available for further modification. Methods like regioselective halogenation have been developed for other pyrazole systems and could potentially be adapted. mdpi.com Additionally, direct C-H functionalization reactions, catalyzed by transition metals, are an increasingly powerful tool in organic synthesis and could be applied to create analogs of this compound with unique substitution patterns. researchgate.net

Research into the synthesis of pyrazole analogs with different substituents is ongoing. For example, methods for creating 4-thio/selenocyanated pyrazoles and N-alkylated pyrazoles have been developed, showcasing the versatility of the pyrazole scaffold for incorporating a wide range of functional groups. beilstein-journals.orgmdpi.com

| Synthetic Strategy | Description | Potential Analogs from this compound |

| Oxidation and Derivatization | Oxidation of the hydroxymethyl group to an aldehyde, followed by reactions like Knoevenagel condensation. chim.itmdpi.com | Pyrazole-4-carbaldehydes, pyrazole-4-carboxylic acids, and derivatives with extended conjugation. |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex molecules efficiently. clockss.org | Highly substituted pyrazole analogs with diverse functional groups. |

| C-H Functionalization | Direct introduction of new functional groups at the C-H bonds of the pyrazole ring, often using metal catalysts. researchgate.net | Analogs with substituents at positions 3 and 5 of the pyrazole ring. |

| Cyclocondensation Reactions | Formation of the pyrazole ring from acyclic precursors like 1,3-dicarbonyl compounds and hydrazines. nih.gov | Access to a wide variety of substituted pyrazole cores that can be further functionalized. |

Exploration of Catalytic Transformations

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a variety of metal centers through its pyridine-like nitrogen atom. chim.it This property opens up avenues for using this compound and its derivatives in the development of novel catalysts.

Future research will likely involve the synthesis of new metal complexes incorporating ligands derived from this compound. The hydroxymethyl group can be modified to include other donor atoms, creating multidentate ligands that can stabilize metal centers and influence their catalytic activity. For example, pyrazole-based ligands have been used to create copper(II) complexes that act as catalysts for oxidation reactions. mdpi.com Similarly, palladium(II) complexes with thiazole-pyrazole ligands have shown catalytic activity in the synthesis of other heterocyclic compounds. nih.gov

The development of "in situ" catalysts, where the active catalytic species is formed directly in the reaction mixture from a pyrazole-based ligand and a metal salt, is another area of interest. mdpi.com This approach simplifies the process by avoiding the need to isolate and purify the metal complex.

Furthermore, pyrazole derivatives themselves can be the products of catalytic transformations. Transition-metal-catalyzed reactions, such as those mediated by copper or gold, have been employed for the synthesis of functionalized pyrazoles. nih.govnih.gov Research into new catalytic systems that can construct the pyrazole ring or functionalize it with high efficiency and selectivity is an active field. For instance, a poly(aniline-co-melamine)@MnFe2O4 nanocomposite has been used as a recyclable catalyst for the synthesis of various pyrazole derivatives. nih.gov

| Catalytic Application | Description | Relevant Research |

| Pyrazole-Based Ligands for Catalysis | Synthesis of metal complexes where a derivative of this compound acts as a ligand to create a catalytically active center. mdpi.com | Copper(II) complexes for oxidation reactions; Palladium(II) complexes for carbon-carbon bond formation. mdpi.comnih.gov |

| In Situ Catalyst Formation | The pyrazole derivative and a metal salt are mixed in the reaction vessel to form the active catalyst without prior isolation. mdpi.com | Simplifies catalytic procedures and allows for high-throughput screening of catalysts. |

| Catalytic Synthesis of Pyrazoles | Use of transition metals or other catalysts to promote the formation of the pyrazole ring or to functionalize it. nih.govnih.govnih.gov | Copper-catalyzed domino reactions, gold-catalyzed cyclizations, and the use of nanocatalysts for pyrazole synthesis. |

Potential in Materials Science and Supramolecular Chemistry

The inherent properties of the pyrazole ring, such as its aromaticity, ability to participate in hydrogen bonding, and coordination with metal ions, make it an attractive scaffold for the design of new materials. chim.it The hydroxymethyl group on this compound adds another dimension, providing a site for hydrogen bonding and a point of attachment for polymerization or grafting onto surfaces.

In materials science, pyrazole derivatives have shown promise as fluorescent chemosensors. chim.it For example, a pyrazole-based compound was designed to selectively detect cyanide ions through a change in its fluorescence, demonstrating the potential for creating sensors for environmentally or biologically important analytes. chim.it Future work could involve designing analogs of this compound with tailored photophysical properties for sensing and imaging applications.

The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to assemble molecules into larger, well-defined structures. The NH group of the pyrazole ring (after deprotection of the Boc group) and the hydroxymethyl group are both capable of acting as hydrogen bond donors and acceptors. This makes this compound and its derivatives excellent candidates for building blocks in supramolecular assemblies, such as gels, liquid crystals, and metal-organic frameworks (MOFs).

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-Boc-4-(hydroxymethyl)pyrazole, and how are intermediates characterized?

Methodological Answer: this compound is typically synthesized via multi-step protocols:

- Step 1: Hydroxymethylation of pyrazole derivatives using formaldehyde (30% aqueous) to form 4-(hydroxymethyl)pyrazole intermediates .

- Step 2: Boc protection (tert-butoxycarbonyl) under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine.

Characterization:

| Technique | Purpose | Example Data Source |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and Boc group | |

| FTIR | Identify carbonyl (C=O) and hydroxyl (O-H) stretches | |

| Elemental Analysis | Verify purity and stoichiometry |

Advanced Functionalization Strategies

Q. Q2. How can the hydroxymethyl group in this compound be functionalized for diverse applications?

Methodological Answer: The hydroxymethyl group serves as a versatile handle for derivatization:

- Mannich Reaction: React with aromatic amines to form pyrazole Mannich bases, enhancing bioactivity .

- Esterification/Acylation: Use acetic anhydride or acyl chlorides to introduce ester/acyl groups, improving lipophilicity .

- Click Chemistry: Employ azide-alkyne cycloaddition for bioconjugation (e.g., 4-(azidomethyl) derivatives) .

Key Considerations:

- Protect the Boc group during reactions using mild acids (e.g., TFA) to avoid cleavage.

- Monitor reaction progress via TLC or HPLC to prevent over-functionalization.

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q3. What structural features of this compound influence its antitumor activity?

Methodological Answer:

- Halogen Substitution: Introducing halogens (e.g., Cl, Br) at the pyrazole 5-position enhances antitumor potency by increasing electrophilicity and target binding .

- Hydroxymethyl vs. Ureide Groups: Hydroxymethyl improves solubility, while ureide derivatives (via Curtius reaction) show kinase inhibitory activity .

- Boc Deprotection: Removing the Boc group exposes reactive amines, enabling covalent binding to biological targets .

SAR Study Design:

Synthesize analogs with varied substituents (e.g., halogens, alkyl chains).

Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

Correlate activity with computational docking (e.g., AutoDock Vina) to identify binding motifs .

Stability and Reactivity Under Experimental Conditions

Q. Q4. How does the Boc group affect the stability of this compound during storage and reactions?

Methodological Answer:

- Storage Stability: The Boc group provides hydrolytic stability at neutral pH but decomposes under acidic (pH < 3) or basic (pH > 10) conditions .

- Reaction Compatibility: Avoid strong nucleophiles (e.g., Grignard reagents) and high temperatures (>80°C) to prevent Boc cleavage.

- Mitigation Strategy: Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM, THF) for long-term stability .

Regioselectivity Challenges in Pyrazole Derivative Synthesis

Q. Q5. How can regioselectivity be controlled during the synthesis of this compound derivatives?

Methodological Answer:

- Catalytic Control: Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to direct boronic acid addition to the 4-position .

- Steric Effects: Bulky substituents (e.g., tert-butyl) at the 1-position favor reactivity at the less hindered 4-hydroxymethyl site .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at specific positions .

Computational Modeling for Structural Optimization

Q. Q6. What computational tools are used to predict the reactivity and bioactivity of this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using GROMACS or AMBER .

- DFT Calculations: Assess electronic properties (HOMO-LUMO gaps) to predict regioselectivity in reactions .

- QSAR Models: Train models using bioassay data to prioritize analogs for synthesis .

Comparative Analysis with Structurally Similar Pyrazoles

Q. Q7. How does this compound compare to other pyrazole derivatives in pharmacological applications?

Methodological Answer:

| Derivative | Key Feature | Bioactivity Advantage |

|---|---|---|

| 4-Hydroxymethylpyrazole | Free hydroxyl group | Enhanced solubility |

| 3-Ureidopyrazole | Ureide functionalization | Kinase inhibition |

| 4-Iodopyrazole | Halogen substitution | Radiopharmaceutical potential |

Experimental Design:

Compare IC₅₀ values across analogs in enzyme inhibition assays.

Evaluate pharmacokinetic properties (e.g., LogP, plasma stability).

Validation of Analytical Methods for Purity Assessment

Q. Q8. Which analytical methods are most reliable for assessing the purity of this compound?

Methodological Answer:

- HPLC-MS: Quantify impurities using reverse-phase C18 columns and ESI ionization .

- NMR Purity Index: Calculate purity via ¹H NMR integration of residual solvent peaks .

- Melting Point Analysis: Sharp melting ranges (<2°C variation) indicate high crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.